N-ethyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
N-ethyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom at the first position. The compound has a molecular weight of 161.21 g/mol and is known for its various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary targets of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives, which include n-ethyl-1h-1,3-benzimidazol-2-amine, are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
The exact mode of action of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that N-ethyl-1H-1,3-benzimidazol-2-amine may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by N-ethyl-1H-1,3-benzimidazol-2-amine Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that n-ethyl-1h-1,3-benzimidazol-2-amine affects multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of N-ethyl-1H-1,3-benzimidazol-2-amine The benzimidazole core is a common feature in many drugs, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-ethyl-1H-1,3-benzimidazol-2-amine The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
Benzimidazole compounds have been found to have a wide range of pharmacological applications, making them a moiety of choice for future drug development . Their excellent properties, like increased stability, bioavailability, and significant biological activity, have increased interest in these compounds .
Biochemical Analysis
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-HIV activities . The specific effects of N-ethyl-1H-1,3-benzimidazol-2-amine on cell function, signaling pathways, gene expression, and cellular metabolism need to be explored in future studies.
Molecular Mechanism
Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as dimethylformamide, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-1H-1,3-benzodiazol-2-one.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-ethyl-1H-1,3-benzodiazol-2-one, various amine derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
N-ethyl-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1H-1,3-benzodiazol-2-one
- N-methyl-1H-1,3-benzodiazol-2-amine
- N-ethyl-1H-1,3-benzothiazol-2-amine
Uniqueness
N-ethyl-1H-1,3-benzodiazol-2-amine is unique due to its specific structural features and the presence of the ethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-ethyl-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKRGCMCKQWDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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